Ioglunide

描述

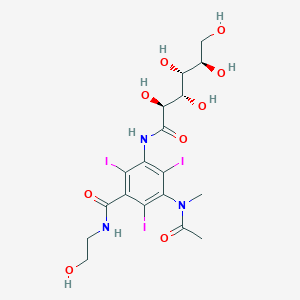

碘格鲁胺是一种非离子型造影剂,主要用于脊髓造影和脑池造影。该药物由Guerbet实验室开发,由于其与以往的离子型碘化化合物相比,神经毒性更低,因此备受关注。 该化合物的化学结构包括三碘苯环中的亲水性N-羟基-乙基-氨基甲酰基,这有助于降低其神经毒性 .

准备方法

合成路线和反应条件: 碘格鲁胺是通过一系列化学反应合成的,这些反应涉及在三碘苯环中取代亲水性N-羟基-乙基-氨基甲酰基。该过程需要对反应条件进行精确控制,以确保化合物的稳定性。 该化合物中的糖取代基在加热时会被裂解,因此必须以冻干粉的形式分配 .

工业生产方法: 碘格鲁胺的工业生产涉及在受控条件下进行大规模合成,以保持化合物的稳定性和功效。 冻干形式因其更好的临床耐受性和较低的神经毒性而更受欢迎 .

化学反应分析

反应类型: 碘格鲁胺会发生各种化学反应,包括由于三碘苯环的存在而发生的取代反应。 该化合物的稳定性是其反应的关键因素,并且它被设计为在临床环境中尽量减少不良反应 .

常用试剂和条件: 碘格鲁胺的合成涉及促进亲水性N-羟基-乙基-氨基甲酰基取代的试剂。 反应条件受到严格控制,以防止糖取代基的裂解 .

主要形成的产物: 合成的主要产物是碘格鲁胺本身,然后将其冻干,以确保在临床应用中的稳定性和功效 .

科学研究应用

碘格鲁胺在科学研究中有多种应用,特别是在神经放射学领域。其降低的神经毒性使其成为脊髓造影和脑池造影的优选造影剂。 该化合物已在动物实验和临床试验中得到广泛研究,证明了其在提供清晰影像方面具有安全性,并且副作用最小 .

除了在医学影像中的应用外,碘格鲁胺独特的化学性质使其成为化学和药理学等各个研究领域的关注对象。 其稳定性和降低的毒性是其在这些领域应用的关键因素 .

作用机制

碘格鲁胺通过在影像程序中提供对比度而发挥作用,从而使脊髓周围和脑周围空间的清晰可视化成为可能。该化合物的三碘苯环中的亲水性N-羟基-乙基-氨基甲酰基降低了其神经毒性,使其在身体敏感部位使用时更安全。 其作用中涉及的分子靶标和途径主要与其增强影像而不引起明显不良反应的能力有关 .

类似化合物:

- 偏葡胺

- 碘泛酸

- 碘海醇

比较: 碘格鲁胺因其降低的神经毒性和更好的临床耐受性而在这类化合物中脱颖而出。 虽然偏葡胺和碘泛酸也用作造影剂,但碘格鲁胺独特的化学结构,包括亲水性N-羟基-乙基-氨基甲酰基,在安全性 and 功效方面具有显著优势 .

总之,碘格鲁胺是医学影像领域的一种有价值的化合物,与其他造影剂相比,它具有降低的神经毒性和改善的临床耐受性。其独特的化学性质和广泛的研究应用使其成为各个科学领域中重要的研究对象。

相似化合物的比较

- Metrizamide

- Iopamidol

- Iohexol

Comparison: Ioglunide stands out among similar compounds due to its reduced neurotoxicity and better clinical tolerance. While metrizamide and iopamidol are also used as contrast media, this compound’s unique chemical structure with the hydrophilic N-hydroxy-ethyl-carbamyl radical provides a significant advantage in terms of safety and efficacy .

生物活性

Ioglunide is a nonionic contrast medium primarily used in neuroradiology for procedures such as myelography and cisternography. Its unique properties and biological activity have made it a subject of interest in various studies, particularly regarding its safety profile and effects on neurological functions.

This compound is characterized by its high iodine content, which enhances its radiopacity. The compound is a triiodinated isophthalic acid diamide, designed to be hydrophilic, which aids in its solubility and compatibility with biological tissues. Its formulation allows for low osmotic pressure and viscosity, making it suitable for intravasal applications without significant adverse effects.

Electroencephalogram (EEG) Studies

A critical aspect of this compound's biological activity is its effect on brain electrical activity. A study involving 126 patients who underwent myelography or cisternography with this compound reported minimal changes in EEG readings. Specifically, only 3.7% of subjects exhibited EEG changes post-procedure, indicating a favorable safety profile concerning neurological function .

Adverse Reactions

In the same study, moderate meningeal signs were observed in 16% of the subjects; however, no severe adverse reactions such as psychoorganic syndrome or hallucinations were noted. This suggests that this compound offers a significant advantage over traditional ionic contrast agents, which often have higher incidence rates of adverse effects .

Compatibility and Efficacy

Research has shown that this compound demonstrates excellent local compatibility and low neurotoxicity in various animal models. In vitro studies indicate that it interacts minimally with proteins and exhibits low membrane-damaging effects, making it a promising candidate for safe contrast media .

Table 1: Summary of Biological Activity Studies on this compound

This compound's mechanism as a contrast agent relies on its ability to absorb X-rays due to its iodine content. The hydrophilic nature of the compound facilitates rapid dispersion in bodily fluids, allowing for clearer imaging results during diagnostic procedures. Its formulation minimizes the risk of precipitation or aggregation within the vascular system, enhancing its safety during administration.

常见问题

Basic Research Questions

Q. What are the key considerations when designing initial experiments to characterize Ioglunide’s physicochemical properties?

- Methodological Answer : Begin with a systematic review of existing literature to identify gaps in physicochemical data (e.g., solubility, stability, crystallinity). Design experiments using validated analytical techniques (e.g., HPLC, NMR) and include controls for environmental variables (temperature, humidity). Document protocols in detail, including instrumentation parameters and calibration procedures, to ensure reproducibility . For novel properties, use triplicate measurements and compare results with structurally analogous compounds to validate findings .

Q. How can researchers ensure the reproducibility of this compound’s synthesis across laboratories?

- Methodological Answer : Publish step-by-step synthetic protocols with explicit reaction conditions (e.g., molar ratios, catalysts, purification methods). Include raw spectral data (e.g., IR, mass spectrometry) in supplementary materials for cross-verification. Conduct interlaboratory trials to identify critical variables (e.g., solvent purity, stirring rates) and refine protocols iteratively . Use statistical tools like coefficient of variation (CV) to quantify batch-to-batch consistency .

Q. What strategies validate analytical methods for quantifying this compound in complex matrices (e.g., biological samples)?

- Methodological Answer : Employ International Council for Harmonisation (ICH) guidelines for method validation: test specificity (via spiked samples), linearity (across expected concentration ranges), and accuracy/recovery rates. Use internal standards to correct for matrix effects. For bioanalytical assays, validate against established pharmacokinetic models and include limits of detection/quantification (LOD/LOQ) .

Q. How should researchers structure literature reviews to identify gaps in this compound’s mechanistic studies?

- Methodological Answer : Use systematic review frameworks (e.g., PRISMA) to catalog studies by mechanism (e.g., enzyme inhibition, receptor binding). Prioritize high-impact journals and avoid sources with unverified data (e.g., non-peer-reviewed platforms). Map contradictions in reported mechanisms using tools like SWOT analysis to highlight understudied pathways .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s bioactivity across in vitro vs. in vivo models?

- Methodological Answer : Apply the "principal contradiction" framework to isolate variables causing discrepancies (e.g., metabolic activation, bioavailability). Conduct parallel assays under identical conditions (e.g., cell lines vs. animal models) and use multi-omics approaches (transcriptomics, metabolomics) to identify confounding factors. Statistically compare dose-response curves using ANOVA with post-hoc tests to quantify model-specific biases .

Q. What advanced statistical methods are optimal for analyzing non-linear dose-response relationships in this compound’s toxicity studies?

- Methodological Answer : Employ mixed-effects models to account for inter-subject variability. Use Bayesian hierarchical models for small sample sizes or censored data. For threshold identification, apply segmented regression or PROAST software. Validate findings with bootstrapping to assess confidence intervals .

Q. How can interdisciplinary approaches enhance understanding of this compound’s pharmacokinetic-pharmacodynamic (PK-PD) interplay?

- Methodological Answer : Integrate computational modeling (e.g., physiologically based pharmacokinetic (PBPK) simulations) with experimental data from microdialysis or PET imaging. Collaborate with bioinformaticians to map PK-PD correlations using machine learning (e.g., random forests for feature selection). Cross-validate predictions with in situ perfusion studies .

Q. What methodologies address long-term stability challenges in this compound formulations?

- Methodological Answer : Design accelerated stability studies (ICH Q1A guidelines) under stress conditions (heat, light, humidity). Use Arrhenius modeling to predict shelf life. Pair with real-time stability data and spectroscopic monitoring (e.g., Raman for polymorphic transitions). For degradation products, apply LC-MS/MS and toxicity risk assessment .

属性

IUPAC Name |

3-[acetyl(methyl)amino]-N-(2-hydroxyethyl)-2,4,6-triiodo-5-[[(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24I3N3O9/c1-6(27)24(2)13-10(20)8(17(32)22-3-4-25)9(19)12(11(13)21)23-18(33)16(31)15(30)14(29)7(28)5-26/h7,14-16,25-26,28-31H,3-5H2,1-2H3,(H,22,32)(H,23,33)/t7-,14-,15+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODYPLCHSCOJEIZ-GMYJMXFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=C(C(=C(C(=C1I)NC(=O)C(C(C(C(CO)O)O)O)O)I)C(=O)NCCO)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N(C)C1=C(C(=C(C(=C1I)NC(=O)[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)I)C(=O)NCCO)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24I3N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401024027 | |

| Record name | 3'-((2-Hydroxyethyl)carbamoyl)-2',4',6'-triiodo-5'-(N-methylacetamido)-D-glucoanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401024027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

807.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56562-79-9 | |

| Record name | Ioglunide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056562799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-((2-Hydroxyethyl)carbamoyl)-2',4',6'-triiodo-5'-(N-methylacetamido)-D-glucoanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401024027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IOGLUNIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4XU46CRKN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。